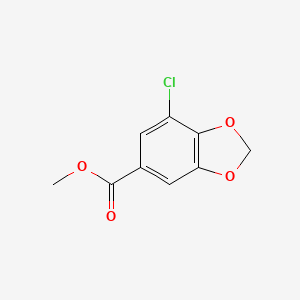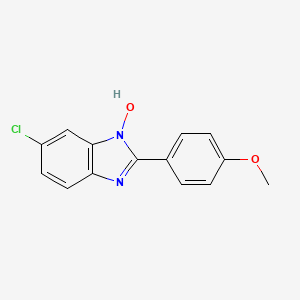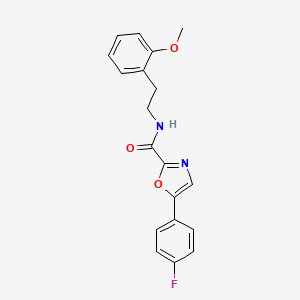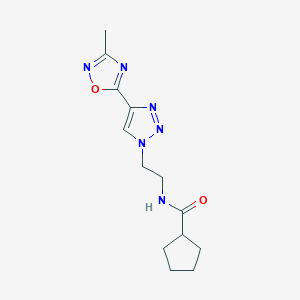
Methyl 3-chloro-4,5-methylenedioxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 3-chloro-4,5-methylenedioxybenzoate” is a chemical compound with the CAS Number: 1490946-47-8. Its molecular formula is C9H7ClO4 and it has a molecular weight of 214.6 . The IUPAC name for this compound is methyl 7-chlorobenzo[d][1,3]dioxole-5-carboxylate .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H7ClO4/c1-12-9(11)5-2-6(10)8-7(3-5)13-4-14-8/h2-3H,4H2,1H3 . This code provides a specific representation of the molecule’s structure.Applications De Recherche Scientifique
Environmental Impact and Behavior
- Occurrence in Aquatic Environments: Parabens, including methylparabens which share a similar structure with methyl 3-chloro-4,5-methylenedioxybenzoate, have been found in various aquatic environments. They are commonly present in surface water and sediments due to the continuous introduction from paraben-based products. Chlorinated derivatives of parabens, possibly including chlorinated forms of this compound, have been detected in wastewater and rivers, highlighting environmental persistence and potential ecological impacts (Haman et al., 2015).
Analytical Chemistry and Detection
- Detection in Human Milk: Techniques have been developed to detect parabens in human milk, which could potentially be applied to compounds like this compound. This includes advanced methods using high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) (Ye et al., 2008).
Molecular and Structural Analysis
- Crystal Structure Analysis: The study of the crystal structure of related compounds, such as methyl 4-hydroxybenzoate, provides insights into their molecular interactions and properties. This type of analysis, including Hirshfeld surface analysis, could be relevant for understanding the structural and functional aspects of this compound (Sharfalddin et al., 2020).
Medical and Biological Applications
- Antitumor and Antimicrobial Activities: Some derivatives of this compound have shown moderate antitumor and antimicrobial activities. This suggests potential biomedical applications, especially in developing novel therapeutic agents (Xia et al., 2011).
Chemical Synthesis and Optimization
- Synthesis and Optimization Studies: Research on derivatives of this compound, such as in the optimization of synthesis processes, contributes to the development of more efficient production methods for these compounds. This is crucial for their application in various scientific fields (Gibson & Nagvekar, 1997).
Environmental Treatment and Management
- Degradation and Treatment Processes: Studies on the degradation of chlorinated parabens, which are structurally similar to this compound, are essential for environmental management. This includes exploring integrated irradiation and biological treatment processes for the removal of such compounds from aqueous solutions, which is critical for mitigating their environmental impact (Wang, Wang, & Sun, 2017).
Safety and Hazards
Propriétés
IUPAC Name |
methyl 7-chloro-1,3-benzodioxole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO4/c1-12-9(11)5-2-6(10)8-7(3-5)13-4-14-8/h2-3H,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGGCOTOBSQPEJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C(=C1)Cl)OCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(3-chlorophenyl)-2-[(2-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2822349.png)

![3-(4-chlorophenyl)-N-(2,6-difluorobenzyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2822352.png)

![N-[[5-butylsulfanyl-4-(2-chlorophenyl)-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2822357.png)

![4-phenyl-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]butanamide](/img/structure/B2822362.png)
![6-(3,4-Dichlorophenyl)-2-hydroxy-4-[2-(trifluoromethyl)phenyl]nicotinonitrile](/img/structure/B2822363.png)

![N-[2-(1H-indol-3-yl)ethyl]furan-2-carboxamide](/img/structure/B2822366.png)

![4-[(1-Methylpiperidin-4-yl)oxy]benzoic acid](/img/structure/B2822368.png)
![3-thiophen-2-yl-2-(1H-1,2,4-triazol-5-yl)-6-(trifluoromethyl)thieno[3,2-b]pyridine](/img/structure/B2822369.png)
![N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,3-dimethylbutanamide](/img/structure/B2822370.png)
